molecular formula C8H10O3 B13793569 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 50607-35-7

3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B13793569
CAS No.: 50607-35-7
M. Wt: 154.16 g/mol
InChI Key: NDACCGSRVFSONF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization . The reaction conditions typically include:

    Reagents: Ethyl acetoacetate, acetaldehyde, base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50607-35-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-ethyl-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C8H10O3/c1-3-6-7(9)4-5(2)11-8(6)10/h4,9H,3H2,1-2H3

InChI Key

NDACCGSRVFSONF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(OC1=O)C)O

Origin of Product

United States

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